

Application Notes and Protocols: Preparation of Mcl-1 Inhibitor S63845 Stock Solution

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloid cell leukemia 1 (Mcl-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family of apoptosis regulators.[1][2] Overexpression of Mcl-1 is a common feature in various human cancers, contributing to tumor progression and resistance to conventional therapies.[3][4] Consequently, Mcl-1 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[4] S63845 is a potent and selective small-molecule inhibitor of Mcl-1.[2][5][6] It binds with high affinity to the BH3-binding groove of Mcl-1, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like BAK and BAX.[5][6][7][8] This action unleashes the mitochondrial apoptotic pathway, leading to selective killing of Mcl-1-dependent cancer cells.[2][5][6][7][8] These application notes provide detailed protocols for the preparation of S63845 stock solutions for both in vitro and in vivo research applications.

Physicochemical Properties and Solubility

A comprehensive understanding of the physicochemical properties of S63845 is essential for accurate stock solution preparation and experimental design.



Property	Value
Synonyms	S-63845, S 63845
CAS Number	1799633-27-4
Molecular Formula	C39H37CIF4N6O6S
Molecular Weight	829.26 g/mol
Appearance	Solid powder
Purity	>98% (HPLC)
Solubility (in vitro)	DMSO: ≥ 33.33 mg/mL (40.19 mM)[9]
DMF: 30 mg/mL	
Ethanol: 30 mg/mL	
Water: Insoluble	_
Solubility (in vivo)	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline: ≥ 2.0 mg/mL (2.41 mM)[9]

Experimental Protocols

1. Preparation of S63845 Stock Solution for In Vitro Experiments

For cell-based assays, S63845 is typically dissolved in dimethyl sulfoxide (DMSO).

Materials:

- S63845 powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)



Protocol:

- Determine the required concentration and volume: Based on your experimental needs, calculate the mass of S63845 required to prepare a stock solution of a specific concentration (e.g., 10 mM or 20 mM).
- Weigh the S63845 powder: Carefully weigh the calculated amount of S63845 powder in a sterile microcentrifuge tube.
- Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the S63845 powder.
- Dissolve the compound: Vortex the tube vigorously to dissolve the powder. If necessary, sonication or gentle warming at 37°C for 10 minutes can aid in dissolution.[6]
- Aliquot and store: Once the S63845 is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Storage: Store the stock solution aliquots at -20°C for long-term storage (months) or at 4°C for short-term use (days to weeks).[5] When stored at -80°C, the stock solution is stable for up to 6 months.[10][11]

Note: For cell culture experiments, the final concentration of DMSO should generally be kept below 0.1% to avoid solvent-induced cytotoxicity.

2. Preparation of S63845 Formulation for In Vivo Experiments

For animal studies, S63845 can be formulated in a vehicle suitable for intravenous (i.v.) injection.

Materials:

- S63845 powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)



- Tween 80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Ultrasonic bath (optional)

Protocol:

- Prepare a concentrated stock solution in DMSO: Dissolve the required amount of S63845 in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).
- Prepare the vehicle: In a sterile tube, sequentially add the components of the vehicle in the following proportions: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[9][10]
- Formulate the final solution: Add the S63845 stock solution to the prepared vehicle to achieve the desired final concentration (e.g., 2 mg/mL). Ensure to add the components sequentially and mix thoroughly after each addition.
- Ensure complete dissolution: Vortex the final formulation and, if necessary, use sonication to ensure the compound is fully dissolved.[9]
- Administration: The prepared formulation should be used immediately for animal administration.

Example In Vivo Dosing: In mouse xenograft models of multiple myeloma, S63845 has been administered intravenously at doses of 6.25, 12.5, and 25 mg/kg.[9][12]

McI-1 Signaling Pathway and Inhibition by S63845

Mcl-1 is a key regulator of the intrinsic apoptotic pathway. Under normal physiological conditions, Mcl-1 sequesters the pro-apoptotic proteins BIM, BAK, and BAX, preventing their activation and subsequent cell death. Various survival signals, such as those from the PI3K/AKT and MAPK/ERK pathways, can promote the expression and stability of Mcl-1.[13] Conversely, stress signals can lead to the degradation of Mcl-1.[14] S63845 directly binds to

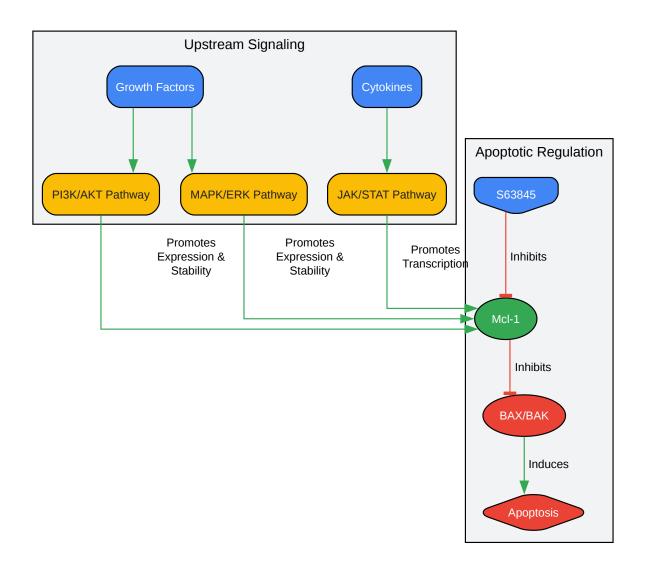


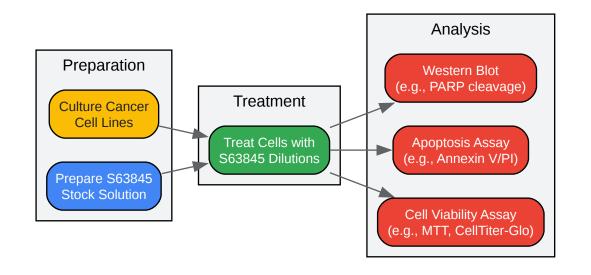




the BH3-binding groove of Mcl-1, displacing pro-apoptotic proteins. This allows BAK and BAX to oligomerize at the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.[6][7]









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